molecular formula C13H15FN4O3 B2918235 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide CAS No. 2093505-58-7

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

Numéro de catalogue B2918235
Numéro CAS: 2093505-58-7
Poids moléculaire: 294.286
Clé InChI: HWJOCDIOFYKQEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide, also known as MK-1775, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target checkpoint kinase 1 (CHK1), which plays a crucial role in DNA damage repair and cell cycle regulation.

Mécanisme D'action

CHK1 is a kinase that is activated in response to DNA damage. It plays a crucial role in the DNA damage response pathway by halting the cell cycle and allowing time for DNA repair. CHK1 inhibition by N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, this compound has been found to enhance the efficacy of DNA-damaging agents by preventing DNA repair in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, the compound has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In preclinical studies, this compound has demonstrated antitumor activity in a variety of cancer types, including lung, breast, and colon cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its selective targeting of cancer cells, while sparing normal cells. Moreover, the compound has been found to enhance the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Moreover, the compound has not yet been tested in clinical trials, and its long-term safety and efficacy are yet to be determined.

Orientations Futures

There are several future directions for the research and development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. One of the areas of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability. Moreover, the compound's efficacy in combination with other cancer therapies, such as immunotherapy, is yet to be explored. Additionally, the identification of biomarkers that can predict the response to this compound treatment is an area of active research. Finally, the development of this compound analogs with improved potency and selectivity is also an area of interest.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target CHK1, leading to the accumulation of DNA damage and ultimately resulting in cell death. Moreover, this compound has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy. However, the compound's long-term safety and efficacy are yet to be determined, and further research is needed to optimize its pharmacokinetic properties and identify biomarkers that can predict the response to treatment.

Méthodes De Synthèse

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide involves the reaction of 4-fluoro-phenylacetic acid with thionyl chloride, followed by the reaction with 2-amino-3-chloro-1,4-dioxane to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N-methyl-N-(methylcarbamoyl) chloride to yield this compound. The overall yield of the synthesis process is around 10%.

Applications De Recherche Scientifique

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been extensively studied for its potential use in cancer therapy. The compound has been found to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. This is due to the fact that CHK1 inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, this compound has been shown to selectively target cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(methylcarbamoylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c1-15-13(21)16-6-11(19)17-10-7-18(12(10)20)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,17,19)(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOCDIOFYKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.